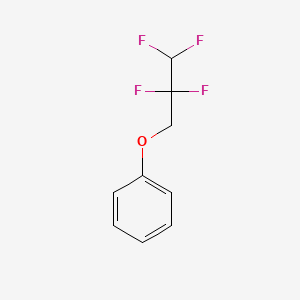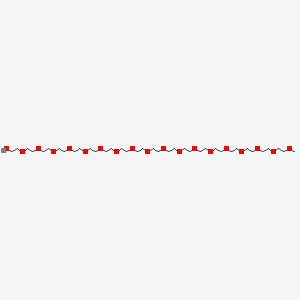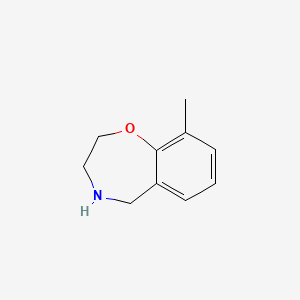
tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of both tert-butyl and perfluorohexyl groups, which impart distinct hydrophobic and lipophobic characteristics. This compound is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H,2H,2H-perfluorohexanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbonate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can hydrolyze to form tert-butyl alcohol and 1H,1H,2H,2H-perfluorohexanol.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorohexyl carboxylic acid derivatives or reduction to yield corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of tert-butyl substituted products.
Hydrolysis: tert-Butyl alcohol and 1H,1H,2H,2H-perfluorohexanol.
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: Industrially, it is used in the production of coatings, surfactants, and lubricants. Its stability and resistance to chemical degradation make it suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The carbonate group can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions .
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- tert-Butyl perfluorooctyl carbonate
- tert-Butyl perfluorobutyl carbonate
Comparison: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the presence of both tert-butyl and perfluorohexyl groups. This combination provides a balance of hydrophobicity and reactivity that is not found in shorter or longer chain analogs. Its stability and versatility make it a preferred choice in various applications .
Properties
Molecular Formula |
C11H13F9O3 |
|---|---|
Molecular Weight |
364.20 g/mol |
IUPAC Name |
tert-butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H13F9O3/c1-7(2,3)23-6(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h4-5H2,1-3H3 |
InChI Key |
XCCWGPMIEPOYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)

![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)

![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)

